5-(benzylsulfanyl)-3-(furan-2-yl)-1-(methylsulfonyl)-1H-1,2,4-triazole
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Overview
Description
5-(benzylsulfanyl)-3-(furan-2-yl)-1-(methylsulfonyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with benzylsulfanyl, furan-2-yl, and methylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzylsulfanyl)-3-(furan-2-yl)-1-(methylsulfonyl)-1H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.
Introduction of the benzylsulfanyl group: This step involves the nucleophilic substitution of a suitable benzyl halide with the triazole intermediate.
Attachment of the furan-2-yl group: This can be done via a cross-coupling reaction, such as Suzuki or Stille coupling, using a furan-2-yl boronic acid or stannane.
Addition of the methylsulfonyl group: This is typically achieved through sulfonation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the triazole ring or the furan ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The benzylsulfanyl and furan-2-yl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated triazole or furan derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
5-(benzylsulfanyl)-3-(furan-2-yl)-1-(methylsulfonyl)-1H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving sulfur and nitrogen heterocycles.
Mechanism of Action
The mechanism of action of 5-(benzylsulfanyl)-3-(furan-2-yl)-1-(methylsulfonyl)-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, disrupting normal biological functions. The presence of sulfur and nitrogen atoms allows for strong interactions with metal ions and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-(benzylsulfanyl)-3-(furan-2-yl)-1H-1,2,4-triazole: Lacks the methylsulfonyl group, potentially altering its reactivity and biological activity.
3-(furan-2-yl)-1-(methylsulfonyl)-1H-1,2,4-triazole: Lacks the benzylsulfanyl group, which may affect its solubility and interaction with biological targets.
5-(benzylsulfanyl)-1-(methylsulfonyl)-1H-1,2,4-triazole: Lacks the furan-2-yl group, potentially impacting its electronic properties and reactivity.
Uniqueness
5-(benzylsulfanyl)-3-(furan-2-yl)-1-(methylsulfonyl)-1H-1,2,4-triazole is unique due to the combination of its substituents, which confer distinct electronic, steric, and chemical properties. This uniqueness makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
5-benzylsulfanyl-3-(furan-2-yl)-1-methylsulfonyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c1-22(18,19)17-14(21-10-11-6-3-2-4-7-11)15-13(16-17)12-8-5-9-20-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQUOSMUJJQQCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(=NC(=N1)C2=CC=CO2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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